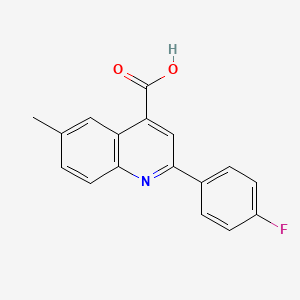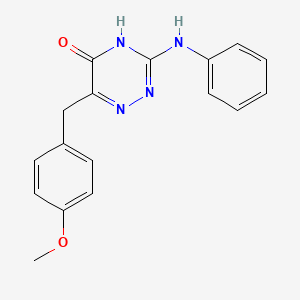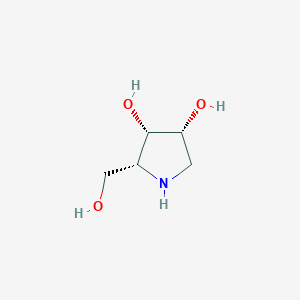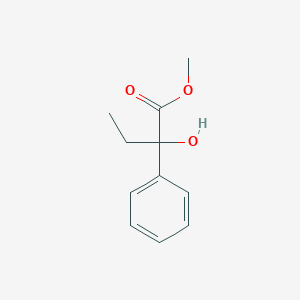
2-(4-Fluorophenyl)-6-methylquinoline-4-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Quinolinecarboxylic acid, 2-(4-fluorophenyl)-6-methyl- is a chemical compound belonging to the quinoline family This compound is characterized by the presence of a quinoline core structure substituted with a 4-fluorophenyl group at the 2-position and a methyl group at the 6-position
Vorbereitungsmethoden
The synthesis of 4-Quinolinecarboxylic acid, 2-(4-fluorophenyl)-6-methyl- typically involves multi-step synthetic routes. One common method includes the cyclization of appropriate aniline derivatives with carboxylic acids under specific reaction conditions. For instance, the cyclization of 4-[(4-fluorophenyl)amino]-1-methyl-1H-pyrazole-5-carboxylic acid can yield the desired quinoline derivative . Industrial production methods may involve optimization of these synthetic routes to enhance yield and purity.
Analyse Chemischer Reaktionen
4-Quinolinecarboxylic acid, 2-(4-fluorophenyl)-6-methyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form quinoline N-oxides.
Reduction: Reduction reactions can convert the quinoline core to dihydroquinoline derivatives.
Substitution: The fluorophenyl group can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide.
Wissenschaftliche Forschungsanwendungen
4-Quinolinecarboxylic acid, 2-(4-fluorophenyl)-6-methyl- has several scientific research applications:
Medicinal Chemistry: It is explored as a potential histone deacetylase (HDAC) inhibitor, which can be used in the development of anticancer drugs.
Biology: The compound’s ability to interact with biological targets makes it a candidate for studying cellular processes and pathways.
Materials Science: Its unique structural properties make it useful in the design of novel materials with specific electronic and optical properties.
Wirkmechanismus
The mechanism of action of 4-Quinolinecarboxylic acid, 2-(4-fluorophenyl)-6-methyl- involves its interaction with specific molecular targets. For instance, as an HDAC inhibitor, it binds to the active site of HDAC enzymes, preventing the deacetylation of histone proteins. This leads to an accumulation of acetylated histones, resulting in altered gene expression and inhibition of cancer cell proliferation . The molecular pathways involved include the regulation of cell cycle progression and apoptosis.
Vergleich Mit ähnlichen Verbindungen
4-Quinolinecarboxylic acid, 2-(4-fluorophenyl)-6-methyl- can be compared with other quinoline derivatives, such as:
2-Phenylquinoline-4-carboxylic acid: Similar in structure but lacks the fluorophenyl group, which may affect its biological activity.
6-Fluoroquinoline-4-carboxylic acid: Contains a fluorine atom at a different position, leading to different chemical and biological properties.
1-Methyl-1,4-dihydro-9H-pyrazolo[4,3-b]quinoline-9-one: A structurally related compound with distinct biological activities.
The uniqueness of 4-Quinolinecarboxylic acid, 2-(4-fluorophenyl)-6-methyl- lies in its specific substitution pattern, which imparts unique chemical reactivity and biological activity.
Eigenschaften
CAS-Nummer |
18193-07-2 |
|---|---|
Molekularformel |
C17H12FNO2 |
Molekulargewicht |
281.28 g/mol |
IUPAC-Name |
2-(4-fluorophenyl)-6-methylquinoline-4-carboxylic acid |
InChI |
InChI=1S/C17H12FNO2/c1-10-2-7-15-13(8-10)14(17(20)21)9-16(19-15)11-3-5-12(18)6-4-11/h2-9H,1H3,(H,20,21) |
InChI-Schlüssel |
FEUOXPARVIPXKS-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC2=C(C=C1)N=C(C=C2C(=O)O)C3=CC=C(C=C3)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![7-(2-hydroxyethyl)pyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one](/img/structure/B12122863.png)



![5H-Indeno[1,2-d]pyrimidine-2,4-diamine](/img/structure/B12122876.png)
![2-methoxy-N-[3-(4-methylphenyl)-1,2-oxazol-5-yl]benzamide](/img/structure/B12122886.png)
![(2E,5Z)-2-{[4-chloro-2-(trifluoromethyl)phenyl]imino}-5-(4-hydroxy-3-methoxybenzylidene)-1,3-thiazolidin-4-one](/img/structure/B12122905.png)
![N-(4-ethoxyphenyl)-15-methyl-13-phenyl-1,8,11,13,14-pentaazatetracyclo[8.7.0.0^{2,7}.0^{12,16}]heptadeca-2(7),3,5,8,10,12(16),14-heptaen-9-amine](/img/structure/B12122907.png)




![{[4-Ethoxy-3-(methylethyl)phenyl]sulfonyl}diethylamine](/img/structure/B12122932.png)
![N-(4-bromophenyl)-2-methyl-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B12122946.png)
